Methyl 2-(5-cyanopyridin-2-yl)acetate
Overview
Description
Methyl 2-(5-cyanopyridin-2-yl)acetate is an organic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of pyridine, featuring a cyano group at the 5-position and a methyl ester group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-cyanopyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-cyanopyridine with methyl acetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-cyanopyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: 2-(5-Carboxypyridin-2-yl)acetic acid.
Reduction: 2-(5-Aminopyridin-2-yl)acetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-cyanopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-(5-cyanopyridin-2-yl)acetate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-carboxypyridin-2-yl)acetate: Similar structure but with a carboxylic acid group instead of a cyano group.
Methyl 2-(5-aminopyridin-2-yl)acetate: Similar structure but with an amino group instead of a cyano group.
Ethyl 2-(5-cyanopyridin-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Properties
IUPAC Name |
methyl 2-(5-cyanopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)4-8-3-2-7(5-10)6-11-8/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBCSXDUBSZSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256793-78-8 | |
Record name | methyl 2-(5-cyanopyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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